
(1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroa nthracene-2-carboperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid typically involves multiple steps, including the formation of the anthracene core, introduction of hydroxyl and methyl groups, and the formation of the carboperoxoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of various functional groups on biological activity. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, (1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid may have potential therapeutic applications. Research into its pharmacological properties could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure makes it a valuable component in the formulation of advanced materials for various applications.
Mechanism of Action
The mechanism of action of (1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple dicarboxylic acid ester used in organic synthesis.
Adapalene Related Compound E: A compound with a similar anthracene core structure.
Uniqueness
(1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
93361-67-2 |
|---|---|
Molecular Formula |
C21H24O6 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(1S,2S,3S)-1,8-dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid |
InChI |
InChI=1S/C21H24O6/c1-11(2)7-8-21(25)16-10-14-13(5-4-6-17(14)22)9-15(16)19(23)12(3)18(21)20(24)27-26/h4-6,9-12,18,22,25-26H,7-8H2,1-3H3/t12-,18+,21+/m0/s1 |
InChI Key |
STXVCFZKJAHSFN-VXOKYEDTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@](C2=C(C1=O)C=C3C=CC=C(C3=C2)O)(CCC(C)C)O)C(=O)OO |
Canonical SMILES |
CC1C(C(C2=C(C1=O)C=C3C=CC=C(C3=C2)O)(CCC(C)C)O)C(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)
![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B12302522.png)
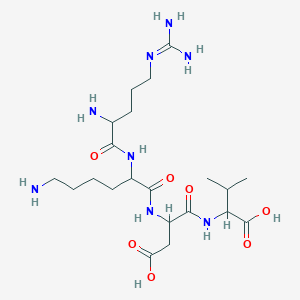
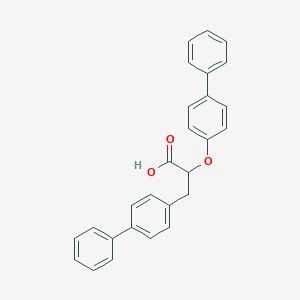
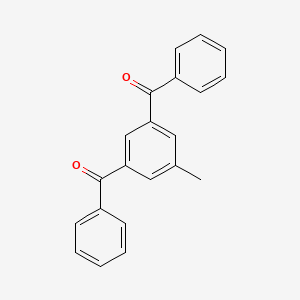
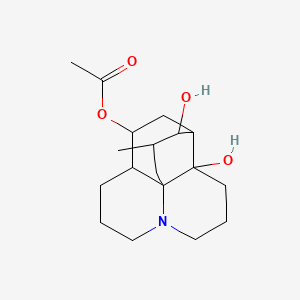
![Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B12302544.png)
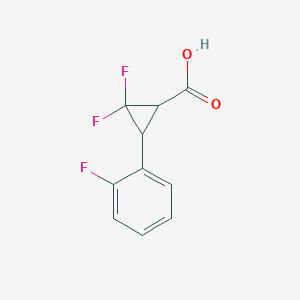
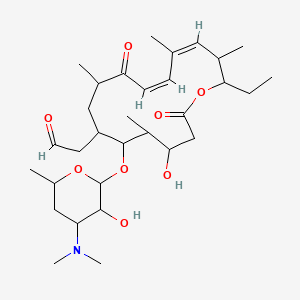
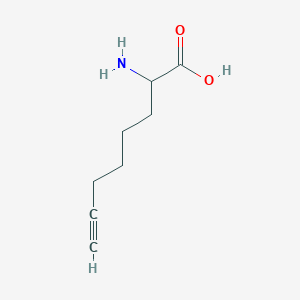
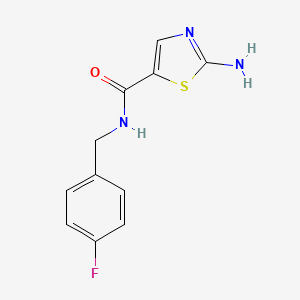
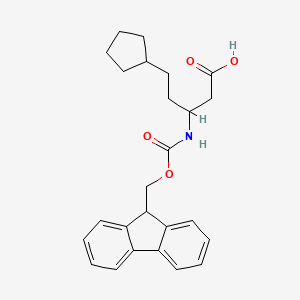
![7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B12302585.png)

